molecular formula C21H21N3O4 B4713890 1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4713890
M. Wt: 379.4 g/mol
InChI Key: PXBMZCAQTQUEMA-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of heterocyclic compounds that exhibit a wide range of biological and chemical properties due to their unique structural features. This class includes pyrimidinetriones, which are known for their diverse applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including the formation of the core pyrimidine structure followed by functionalization with various substituents. For instance, the synthesis of heterocyclic systems such as 2-aryl-N-methyl4,8a-di(2-furyl)perhydro[1,3,2]dioxaborinino-[5,4-c]pyridines involves reactions of furan derivatives with arylboronic acids, showcasing the potential approach to synthesizing complex structures similar to our compound of interest (Phuong et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been characterized by various spectroscopic methods. Crystal and molecular structures of pyrimidinethione derivatives have been detailed, providing insights into the conformation and bonding within such molecules, highlighting the significance of the heterocyclic pyrimidine core and its structural variations (Mohan et al., 2003).

Chemical Reactions and Properties

Compounds with pyrimidine cores undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which allow for the introduction of diverse functional groups. For example, reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines highlight the reactivity of the pyrimidine ring and its utility in synthesizing novel compounds with potential biological activities (Lee & Kim, 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline nature, of compounds structurally related to our target molecule have been studied to understand their behavior in different environments. Polyimides derived from pyrimidine and pyridine moieties exhibit high thermal stability and mechanical strength, indicating the influence of the pyrimidine core on the physical properties of these polymers (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity towards electrophiles and nucleophiles, have been extensively studied. These properties are crucial for the functionalization of the pyrimidine ring, enabling the synthesis of a wide array of derivatives with varied biological and chemical activities. For instance, the synthesis and antibacterial activity of isoindoline-dione derivatives from pyrimidine compounds illustrate the chemical versatility of the pyrimidine ring (Merugu et al., 2010).

properties

IUPAC Name

(5E)-1-(4-methylphenyl)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-5-7-15(8-6-14)24-20(26)17(19(25)22-21(24)27)13-16-9-10-18(28-16)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,22,25,27)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBMZCAQTQUEMA-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)N4CCCCC4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)N4CCCCC4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.